Regiochemical Differentiation: 3-Substituted vs 4-Substituted LogP Comparison
The 3-substituted (R)-enantiomer (CAS 884512-09-8) exhibits a predicted LogP of 3.68, which is 0.43 log units lower than the 4-substituted regioisomer N-Boc-4-(3-chlorobenzoyl)piperidine (CAS 912768-88-8, LogP 4.11) . This LogP difference translates to an approximately 2.7-fold lower predicted lipophilicity for the 3-substituted compound, directly impacting membrane permeability and oral bioavailability predictions in lead optimization campaigns. The lower LogP may also reduce non-specific protein binding and hERG channel interactions commonly associated with highly lipophilic amines.
| Evidence Dimension | Predicted partition coefficient (LogP) – lipophilicity indicator |
|---|---|
| Target Compound Data | LogP = 3.68 (predicted) |
| Comparator Or Baseline | N-Boc-4-(3-chlorobenzoyl)piperidine (CAS 912768-88-8): LogP = 4.11 (predicted) |
| Quantified Difference | ΔLogP = 0.43 (target compound 2.7× less lipophilic) |
| Conditions | Predicted LogP values from authoritative chemical property databases |
Why This Matters
The lower LogP of the 3-substituted compound makes it the preferred intermediate when designing candidates with improved oral bioavailability and reduced off-target binding compared to the more lipophilic 4-substituted regioisomer.
